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molecular formula C8H6BrN3O2 B8271901 2-Bromo-5-(methylamino)-4-nitrobenzonitrile

2-Bromo-5-(methylamino)-4-nitrobenzonitrile

Cat. No. B8271901
M. Wt: 256.06 g/mol
InChI Key: UZLRTKATCZEKQO-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

A stirred solution of 2-bromo-5-(methylamino)-4-nitrobenzonitrile (0.3 g, 0.001 mol) in EtOH (10 ml) was hydrogenated using Pd/C for 2 h at room temperature. The reaction was filtered through CELITE® and the filter bed was thoroughly washed with EtOH. The resulting solution was concentrated to provide 4-amino-2-bromo-5-(methylamino)benzonitrile, as a brownish a solid. Crude LCMS (M+1): 226.12. Purity: 63%.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH:13][CH3:14])=[CH:6][C:3]=1[C:4]#[N:5]>CCO.[Pd]>[NH2:10][C:8]1[C:7]([NH:13][CH3:14])=[CH:6][C:3]([C:4]#[N:5])=[C:2]([Br:1])[CH:9]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=C(C#N)C=C(C(=C1)[N+](=O)[O-])NC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through CELITE®
WASH
Type
WASH
Details
the filter bed was thoroughly washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1NC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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